molecular formula C4H5Cl2N3O6 B14543571 3,4-Dichloro-1,1,1-trinitrobutane CAS No. 62116-28-3

3,4-Dichloro-1,1,1-trinitrobutane

Cat. No.: B14543571
CAS No.: 62116-28-3
M. Wt: 262.00 g/mol
InChI Key: NKBWEOGVXOXUNI-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,1,1-trinitrobutane is a halogenated nitroalkane with the molecular formula C₄H₅Cl₂N₃O₆ (calculated average mass: ~261.9 g/mol). The compound features two chlorine atoms at the 3 and 4 positions of a butane backbone and three nitro (-NO₂) groups at the 1-position.

Properties

CAS No.

62116-28-3

Molecular Formula

C4H5Cl2N3O6

Molecular Weight

262.00 g/mol

IUPAC Name

3,4-dichloro-1,1,1-trinitrobutane

InChI

InChI=1S/C4H5Cl2N3O6/c5-2-3(6)1-4(7(10)11,8(12)13)9(14)15/h3H,1-2H2

InChI Key

NKBWEOGVXOXUNI-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1,1,1-trinitrobutane typically involves the nitration of 3,4-dichlorobutane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent decomposition and ensure the selective formation of the trinitro compound.

Industrial Production Methods

Industrial production of 3,4-Dichloro-1,1,1-trinitrobutane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1,1,1-trinitrobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated nitroalkenes or nitroalkanes.

    Reduction: Reduction reactions typically yield amines or hydroxylamines, depending on the reducing agent and conditions.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nitroalcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Chlorinated nitroalkenes or nitroalkanes.

    Reduction: Amines or hydroxylamines.

    Substitution: Nitroalcohols.

Scientific Research Applications

3,4-Dichloro-1,1,1-trinitrobutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1,1,1-trinitrobutane involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3,4-Dichloro-1,1,1-trinitrobutane with similar halogenated alkanes:

Compound Name Molecular Formula Average Mass (g/mol) Functional Groups Key Structural Features
3,4-Dichloro-1,1,1-trinitrobutane C₄H₅Cl₂N₃O₆ 261.9 (hypothetical) 3,4-dichloro, 1,1,1-trinitro Butane backbone with high nitro content
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) C₂HCl₂F₃ 152.93 2,2-dichloro, 1,1,1-trifluoro Ethane backbone, ozone-depleting refrigerant
2,3-Dichloro-1,1,1-trifluoropropane (R243da) C₃H₃Cl₂F₃ 166.95 2,3-dichloro, 1,1,1-trifluoro Propane backbone, ozone-depleting substance
3-(3,4-Dichloro-phenyl)-1,1-dimethyl urea (Diuron) C₉H₁₀Cl₂N₂O 233.10 3,4-dichloroaryl, urea Aryl-substituted herbicide
Key Observations:
  • Functional Groups : Unlike HCFC-123 and R243da (fluoro-chloro compounds), 3,4-Dichloro-1,1,1-trinitrobutane contains nitro groups, which are strongly electron-withdrawing and confer high reactivity or explosivity .
Key Observations:
  • Reactivity : The trinitro groups in 3,4-Dichloro-1,1,1-trinitrobutane suggest instability under heat or shock, contrasting with the relative stability of fluorinated refrigerants like HCFC-123 .
  • Environmental Impact : While HCFC-123 and R243da are regulated for ozone depletion , the environmental fate of nitroalkanes remains understudied but may involve toxic decomposition products.

Thermodynamic and Physical Properties

Limited data exists for 3,4-Dichloro-1,1,1-trinitrobutane, but comparisons can be drawn:

  • Volatility : Longer-chain compounds (e.g., butane derivatives) typically have higher boiling points than ethane/propane analogs.
  • Thermal Conductivity : HCFC-123 has well-documented thermal properties due to its refrigerant use , whereas nitroalkanes are more studied for explosive energy release.

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